Technical Support Center: Bromine Chloride (BrCl) Stability and Reactivity

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Compound of Interest		
Compound Name:	Bromine chloride	
Cat. No.:	B078175	Get Quote

This guide provides technical support for researchers, scientists, and drug development professionals working with **bromine chloride** (BrCl). It addresses common issues related to its stability and reactivity, particularly concerning the influence of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of aqueous bromine chloride solutions?

A1: The primary factor affecting BrCl stability in aqueous solutions is pH. **Bromine chloride** undergoes hydrolysis, and the rate and extent of this reaction are highly pH-dependent.

Q2: How does **bromine chloride** behave at a low pH (e.g., pH 0-4)?

A2: At low pH, the hydrolysis of BrCl is limited, and it exists in equilibrium with hypobromous acid (HOBr), chloride ions (Cl-), and hydrogen ions (H+).[1][2][3] The equilibrium equation is: $BrCl(aq) + H_2O \Rightarrow HOBr(aq) + H^+(aq) + Cl^-(aq)$ Under these conditions, BrCl is the dominant reactive bromine species, especially in the presence of chloride ions which can also form the dichlorobromate(I) ion (BrCl₂⁻).[1][4]

Q3: What happens to **bromine chloride** as the pH increases towards neutral (e.g., pH > 6)?

A3: As the pH increases, the hydrolysis equilibrium shifts to the right. At a pH of 6.4, the hydrolysis of BrCl to form HOBr and Cl⁻ becomes extremely rapid, with a first-order rate constant of $3.0 \times 10^6 \text{ s}^{-1}$ at 25.0 °C.[1][2][3][5] At this pH and higher, BrCl is unstable and



rapidly converts to hypobromous acid, which is the more effective sanitizer at higher pH levels compared to chlorine.[6][7]

Q4: I am observing the formation of hypochlorous acid (HOCI) in my BrCl solution. Why is this happening?

A4: The formation of HOCl can occur, particularly at moderately acidic pH (e.g., p[H+] 4.31), when there is a sufficient concentration of chloride ions.[1][2][3] BrCl reacts with Cl⁻ to form molecular chlorine (Cl₂), which then hydrolyzes in a rate-determining step to produce HOCl.[1] [2][3] This is a relatively slow process compared to the direct hydrolysis of BrCl at higher pH.[1] [2]

Q5: How does BrCl reactivity with organic compounds change with pH?

A5: The reactivity of the solution changes as pH dictates the dominant halogen species. At low pH, BrCl is a potent electrophile. As pH increases, the dominant species becomes HOBr. Both BrCl and HOBr are highly reactive towards electron-rich organic compounds like phenols, with BrCl generally being the more aggressive brominating agent.[2][8] The overall rate of reaction with organic matter will depend on the pH-dependent speciation and the specific rate constants of each species with the organic substrate.

Troubleshooting Guides

Issue: My BrCl solution is losing its expected reactivity and brominating power over time.

- Possible Cause 1: pH Drift. The pH of your solution may have increased, leading to rapid hydrolysis of BrCl into the less electrophilic HOBr.
- Troubleshooting Steps:
 - Measure pH: Immediately check the pH of your BrCl solution and your reaction mixture.
 - Buffer Solution: Ensure your system is adequately buffered to maintain the desired acidic pH.
 - Fresh Preparation: Prepare fresh BrCl solutions immediately before use, especially for reactions conducted at near-neutral pH.



- Possible Cause 2: Unintended Disproportionation. In alkaline solutions, halogens can undergo disproportionation, where the element is simultaneously oxidized and reduced.[9]
 [10][11] For BrCl, this can lead to the formation of bromide (Br⁻) and bromate (BrO₃⁻) ions, reducing the concentration of the active brominating species.
- Troubleshooting Steps:
 - Maintain Acidic Conditions: Keep the solution pH well below 7 to prevent disproportionation.
 - Analyze for Byproducts: If disproportionation is suspected, analyze the solution for the presence of bromide and bromate ions.

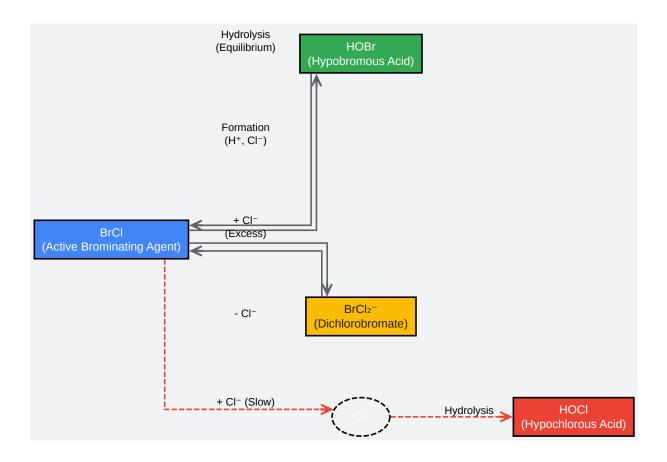
Quantitative Data Summary

The stability and reaction pathways of BrCl are governed by several key equilibria. The data below, primarily from the work of Liu and Margerum (2001), summarizes these quantitative aspects at 25.0 °C.[1][2][3]

Parameter	Reaction	pH Range	Value	Units
Hydrolysis Equilibrium Constant (Kh1)	BrCl + H₂O ⇌ HOBr + H+ + Cl ⁻	0 - 7	1.3 x 10 ⁻⁴	M²
Dichlorobromate Formation (K ₁)	BrCl + Cl ⁻ ⇌ BrCl ₂ ⁻	0 - 7	3.8	M ⁻¹
Rate of HOCI Formation (kobsd)	via BrCl + Cl ⁻ → Cl ₂ → HOCl	~4.3	2.4	S ⁻¹
Rate of Complete Hydrolysis	BrCl + H2O → HOBr + H+ + Cl ⁻	~6.4	3.0 x 10 ⁶	S ⁻¹
Rate of BrCl Formation	HOBr + H+ + Cl ⁻ → BrCl + H ₂ O	~6.4	2.3 x 10 ¹⁰	M ⁻² S ⁻¹



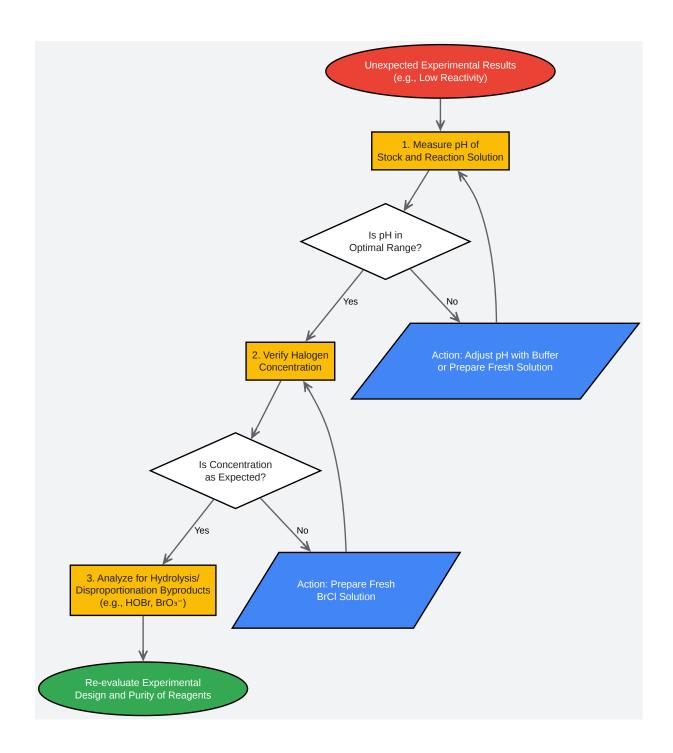
Visualizations



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Caption: pH-dependent reaction pathways of **Bromine Chloride** (BrCl) in aqueous solution.





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Caption: Troubleshooting workflow for experiments involving **Bromine Chloride** (BrCl).



Experimental Protocols

Protocol 1: Spectrophotometric Analysis of BrCl Hydrolysis

This protocol is adapted from methodologies used to study halogen kinetics.[1][2][3] It is suitable for observing the rate of BrCl disappearance under different pH conditions.

- Objective: To determine the rate of BrCl hydrolysis by monitoring its absorbance over time.
- Materials:
 - UV-Vis spectrophotometer with a stopped-flow or rapid-mixing accessory.
 - Quartz cuvettes.
 - Stock solution of BrCl in an appropriate solvent (e.g., acidified water).
 - Buffer solutions at various desired pH values (e.g., phosphate, acetate).
 - Deionized water.
- Methodology:
 - Wavelength Selection: Determine the λmax (wavelength of maximum absorbance) for BrCl. This is typically in the UV region.
 - Instrument Setup: Set the spectrophotometer to kinetic mode to record absorbance at the selected λmax over time. Thermostat the cell holder to the desired temperature (e.g., 25.0 °C).
 - Reaction Initiation: Use the stopped-flow apparatus to rapidly mix the BrCl stock solution with the buffer solution of the target pH directly in the cuvette. The instrument should begin recording data immediately upon mixing.
 - Data Acquisition: Record the decrease in absorbance of BrCl until the reaction reaches completion (i.e., the absorbance stabilizes). The rate of disappearance corresponds to the rate of hydrolysis.



Data Analysis: Plot the natural logarithm of the absorbance (ln[A]) versus time. For a first-order reaction, this plot will be linear. The negative slope of this line is the observed rate constant (kobsd). Repeat the experiment at different pH values to determine the effect of pH on the hydrolysis rate.

Protocol 2: Titrimetric Determination of Total Active Halogen Content

This protocol provides a method to determine the total oxidizing halogen (BrCl, HOBr, etc.) content in a solution. It is based on standard iodometric titration principles.[12]

- Objective: To quantify the total concentration of active bromine/chlorine species in a sample.
- Materials:
 - Burette, flasks, and pipettes.
 - Potassium iodide (KI) solution (e.g., 10% w/v).
 - Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 M).
 - Starch indicator solution.
 - Dilute acid (e.g., sulfuric acid or acetic acid).
- Methodology:
 - Sample Preparation: Place a known volume of the BrCl-containing sample into a conical flask.
 - Reaction: In a fume hood, add an excess of potassium iodide solution to the flask, followed by acidification. The active halogens will oxidize the iodide ions (I⁻) to iodine (I₂), resulting in a yellow-brown solution.
 - $BrCl + 2l^- \rightarrow l_2 + Br^- + Cl^-$
 - $HOBr + 2I^- + H^+ \rightarrow I_2 + Br^- + H_2O$



- Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution. The brown color of the iodine will fade.
 - $I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}$
- Endpoint Determination: When the solution becomes a pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black. Continue the titration dropwise until the blue color disappears completely. This is the endpoint.
- Calculation: Use the volume and concentration of the sodium thiosulfate titrant to calculate the moles of iodine produced, and subsequently, the moles of active halogen in the original sample.

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